Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-
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Overview
Description
Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- is a complex organic compound characterized by its phenolic structure and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- typically involves the reaction of phenol with 4-(4-methylphenyl)-2-thiazolylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes substitution by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- involves its interaction with specific molecular targets. The phenolic and thiazolyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-
- Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
- Phenol, 4,4’-(1-methylethylidene)bis-
Uniqueness
Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- stands out due to its unique combination of phenolic and thiazolyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62684-50-8 |
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Molecular Formula |
C27H24N4OS2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[bis[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methyl]phenol |
InChI |
InChI=1S/C27H24N4OS2/c1-17-7-11-19(12-8-17)22-15-33-26(28-22)30-25(21-5-3-4-6-24(21)32)31-27-29-23(16-34-27)20-13-9-18(2)10-14-20/h3-16,25,32H,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
SHJBRDGYNKUZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(C3=CC=CC=C3O)NC4=NC(=CS4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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